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Compound of Interest

Compound Name: Bis-propargyl-PEG1

Cat. No.: B1667519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-propargyl-PEG1, systematically named 1,2-bis(prop-2-yn-1-yloxy)ethane, is a

homobifunctional crosslinker containing a single polyethylene glycol (PEG) unit. Its terminal

alkyne groups make it a valuable reagent in bioconjugation and medicinal chemistry,

particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). As a PEG-

based linker, Bis-propargyl-PEG1 offers improved solubility and pharmacokinetic properties to

the molecules it connects. The propargyl groups readily participate in copper-catalyzed azide-

alkyne cycloaddition (CuAAC) "click" chemistry, allowing for the efficient and specific covalent

linkage of molecules bearing azide functionalities. This technical guide provides a

comprehensive overview of the chemical properties, synthesis, and relevant experimental

protocols for Bis-propargyl-PEG1.

Chemical Properties
The chemical and physical properties of Bis-propargyl-PEG1 are summarized in the table

below. It is important to note that while some data is available from commercial suppliers,

comprehensive experimental characterization is not extensively reported in peer-reviewed

literature. Therefore, some values are based on structurally similar compounds and established

chemical principles.
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Property Value Source/Comment

Systematic Name
1,2-bis(prop-2-yn-1-

yloxy)ethane
IUPAC Nomenclature

Synonyms Bis-propargyl-PEG1 Common Name

Molecular Formula C₈H₁₀O₂

Molecular Weight 138.16 g/mol

Appearance Colorless to light yellow oil
Inferred from similar

compounds

Solubility

Soluble in DMSO, DMF, and

chlorinated solvents. Limited

solubility in water.

Inferred from supplier data for

similar PEG linkers

Stability

Stable under standard

laboratory conditions. Should

be stored under an inert

atmosphere to prevent

oxidation of the alkyne groups.

General stability of ethers and

alkynes

Reactivity

The terminal alkyne groups are

highly reactive in copper-

catalyzed azide-alkyne

cycloaddition (CuAAC)

reactions.

Key functionality for

bioconjugation

Spectral Data (Predicted and from Analogous Compounds)

As specific experimental spectral data for Bis-propargyl-PEG1 is not readily available, the

following table provides predicted values and data from a closely related compound, (Prop-2-

yn-1-yloxy)benzene, for reference.
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Analysis Expected/Analogous Data

¹H NMR (CDCl₃)
δ (ppm): ~4.2 (s, 4H, O-CH₂-C≡), ~3.7 (s, 4H,

O-CH₂-CH₂-O), ~2.4 (t, 2H, C≡C-H)

¹³C NMR (CDCl₃)
δ (ppm): ~80 (C≡C-H), ~75 (C≡C-H), ~70 (O-

CH₂-CH₂-O), ~59 (O-CH₂-C≡)

Mass Spec (ESI-MS) m/z: [M+Na]⁺ expected around 161.05

FT-IR
ν (cm⁻¹): ~3300 (≡C-H stretch), ~2100 (C≡C

stretch), ~1100 (C-O-C stretch)

Synthesis of Bis-propargyl-PEG1
The synthesis of Bis-propargyl-PEG1 can be readily achieved via a Williamson ether

synthesis, a robust and widely used method for forming ethers. This involves the reaction of an

alkoxide with a primary alkyl halide. In this case, the diol, ethylene glycol (the PEG1

component), is deprotonated with a strong base to form the dialkoxide, which then reacts with

propargyl bromide.

Experimental Protocol: Synthesis of Bis-propargyl-PEG1
Materials:

Ethylene glycol

Sodium hydride (NaH), 60% dispersion in mineral oil

Propargyl bromide, 80% solution in toluene

Anhydrous Tetrahydrofuran (THF)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Dropping funnel

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a

dropping funnel, and an inert gas inlet is charged with a 60% dispersion of sodium hydride

(2.2 equivalents) in mineral oil. The NaH is washed with anhydrous THF to remove the

mineral oil. Anhydrous THF is then added to the flask to create a slurry.

Formation of the Dialkoxide: A solution of ethylene glycol (1.0 equivalent) in anhydrous THF

is added dropwise to the stirred slurry of NaH at 0 °C (ice bath). The reaction mixture is then

allowed to warm to room temperature and stirred for 1 hour, or until the evolution of

hydrogen gas ceases.

Propargylation: The reaction mixture is cooled back to 0 °C, and a solution of propargyl

bromide (2.5 equivalents) in anhydrous THF is added dropwise via the dropping funnel. After

the addition is complete, the reaction mixture is allowed to warm to room temperature and

stirred overnight.

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous

solution of ammonium chloride. The mixture is then transferred to a separatory funnel and

diluted with diethyl ether. The organic layer is washed sequentially with water and brine.

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed under reduced pressure using a rotary evaporator. The crude product is
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then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient)

to afford pure Bis-propargyl-PEG1 as a colorless to light yellow oil.

Applications in PROTAC Technology
Bis-propargyl-PEG1 is a key building block in the synthesis of PROTACs. PROTACs are

heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the

ubiquitination and subsequent degradation of the target protein by the proteasome. The linker

component of a PROTAC, for which Bis-propargyl-PEG1 is a prime candidate, plays a crucial

role in optimizing the formation of the ternary complex between the target protein, the

PROTAC, and the E3 ligase.

Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
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Caption: The catalytic cycle of a PROTAC, inducing proximity between a target protein and an

E3 ligase.
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Experimental Workflow: PROTAC Synthesis via Click
Chemistry
The synthesis of a PROTAC using Bis-propargyl-PEG1 as a linker typically involves a

convergent approach where the target-binding ligand and the E3 ligase-binding ligand are

functionalized with azide groups and then "clicked" onto the bis-alkyne linker.
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Caption: A generalized workflow for the synthesis of a PROTAC utilizing Bis-propargyl-PEG1
and click chemistry.
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Experimental Protocol: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
Materials:

Azide-functionalized target protein ligand

Azide-functionalized E3 ligase ligand

Bis-propargyl-PEG1

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, to stabilize Cu(I))

Solvent (e.g., DMSO/water mixture)

Procedure:

Preparation of Stock Solutions: Prepare stock solutions of the azide-functionalized ligands,

Bis-propargyl-PEG1, CuSO₄, sodium ascorbate, and TBTA (if used) in a suitable solvent.

Reaction Setup: In a reaction vial, combine the azide-functionalized target protein ligand (1.0

equivalent), the azide-functionalized E3 ligase ligand (1.0 equivalent), and Bis-propargyl-
PEG1 (1.0 equivalent).

Addition of Reagents: To the stirred solution, add the CuSO₄ solution (0.1 equivalents) and

TBTA solution (0.1 equivalents, if used).

Initiation of Reaction: Initiate the click reaction by adding a freshly prepared solution of

sodium ascorbate (0.5 equivalents).

Reaction Monitoring: The reaction is typically stirred at room temperature and can be

monitored by TLC or LC-MS until completion.
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Purification: Upon completion, the reaction mixture is purified, typically by preparative HPLC,

to isolate the desired PROTAC molecule.

Conclusion
Bis-propargyl-PEG1 is a versatile and valuable tool for researchers in drug discovery and

chemical biology. Its bifunctional nature, coupled with the biocompatibility and solubility-

enhancing properties of the PEG spacer, makes it an ideal linker for constructing complex

biomolecules, most notably PROTACs. The straightforward synthesis via Williamson ether

synthesis and the high efficiency of the subsequent click chemistry reactions allow for the rapid

and modular assembly of novel chemical entities. This guide provides the foundational

knowledge and protocols necessary for the effective utilization of Bis-propargyl-PEG1 in

research and development.

To cite this document: BenchChem. [An In-depth Technical Guide to Bis-propargyl-PEG1:
Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667519#bis-propargyl-peg1-chemical-properties-
and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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